InChI=1S/C7H7BrOS/c1-10(9)7-5-3-2-4-6(7)8/h2-5H,1H3
.
1-Bromo-2-(methylsulfinyl)benzene is an organic compound with the molecular formula CHBrOS. It features a bromine atom and a methylsulfinyl group attached to a benzene ring, specifically at the 1 and 2 positions, respectively. This compound is of significant interest in organic chemistry due to its unique structural characteristics and reactivity, which make it a valuable intermediate in various synthetic applications.
The compound can be synthesized from commercially available precursors, such as 2-bromobenzene and methylsulfide. Its synthesis has been documented in several scientific publications, highlighting various methods and reaction conditions used to obtain it with high purity and yield.
1-Bromo-2-(methylsulfinyl)benzene belongs to the class of organobromine compounds and is categorized as a sulfoxide due to the presence of the methylsulfinyl functional group. It is often used in organic synthesis and medicinal chemistry.
The synthesis of 1-bromo-2-(methylsulfinyl)benzene can be achieved through different methods, including:
The molecular structure of 1-bromo-2-(methylsulfinyl)benzene features a benzene ring with two substituents:
1-Bromo-2-(methylsulfinyl)benzene undergoes various chemical reactions, including:
These reactions are significant for creating derivatives that may exhibit different biological activities or serve as intermediates in further synthetic pathways.
The mechanism of action for reactions involving 1-bromo-2-(methylsulfinyl)benzene typically involves:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly employed to characterize this compound and confirm its structure.
1-Bromo-2-(methylsulfinyl)benzene finds several applications in scientific research:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1